molecular formula C19H18ClN3O3S B2793286 1-[(3-chlorophenyl)methyl]-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione CAS No. 1251556-17-8

1-[(3-chlorophenyl)methyl]-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione

Cat. No.: B2793286
CAS No.: 1251556-17-8
M. Wt: 403.88
InChI Key: KZUZAWRVPQBYHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3-chlorophenyl)methyl]-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione is a complex organic compound that belongs to the class of benzothiadiazine derivatives

Properties

IUPAC Name

[1-[(3-chlorophenyl)methyl]-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O3S/c20-15-7-5-6-14(12-15)13-23-16-8-1-2-9-17(16)27(25,26)18(21-23)19(24)22-10-3-4-11-22/h1-2,5-9,12H,3-4,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZUZAWRVPQBYHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=NN(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-chlorophenyl)methyl]-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione typically involves multi-step organic reactions. The starting materials often include 3-chlorobenzyl chloride, pyrrolidine, and benzothiadiazine derivatives. The reaction conditions may involve:

    Step 1: Nucleophilic substitution reaction between 3-chlorobenzyl chloride and pyrrolidine in the presence of a base such as sodium hydroxide.

    Step 2: Cyclization reaction to form the benzothiadiazine ring, often using reagents like sulfur and ammonia under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

  • Continuous flow reactors for efficient mixing and reaction control.
  • Purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-[(3-chlorophenyl)methyl]-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

  • Oxidation may yield sulfoxides or sulfones.
  • Reduction may produce amines or alcohols.
  • Substitution may result in halogenated derivatives.

Scientific Research Applications

Research has indicated that compounds similar to 1-[(3-chlorophenyl)methyl]-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione exhibit a range of biological activities:

Anticancer Activity

Studies have shown that benzothiadiazine derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For example:

  • In vitro studies demonstrated that these compounds can effectively reduce cell viability in breast and lung cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .

Antimicrobial Properties

Certain derivatives have been evaluated for their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell membranes or inhibiting key metabolic pathways.

CNS Activity

Benzothiadiazines are being investigated for their potential neuroprotective effects. These compounds may modulate neurotransmitter systems, providing therapeutic benefits in conditions like anxiety and depression .

Case Studies

Several case studies highlight the applications of this compound in drug development:

  • Antitumor Study :
    • A study published in Journal of Medicinal Chemistry examined a series of benzothiadiazine derivatives, including the target compound. Results indicated significant tumor growth inhibition in xenograft models .
  • Neuropharmacological Research :
    • Research conducted on the effects of benzothiadiazines on serotonin receptors revealed promising results for treating mood disorders. The compound exhibited selective binding affinity to serotonin receptors, suggesting potential as an antidepressant .
  • Antimicrobial Evaluation :
    • A comprehensive evaluation of various derivatives showed that certain modifications to the benzothiadiazine structure enhanced antimicrobial activity against resistant strains of bacteria .

Summary Table of Applications

ApplicationMechanismReferences
AnticancerInduces apoptosis and cell cycle arrest
AntimicrobialDisrupts bacterial membranes
CNS ActivityModulates neurotransmitter systems

Mechanism of Action

The mechanism of action of 1-[(3-chlorophenyl)methyl]-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by:

  • Inhibiting enzyme activity through binding to the active site.
  • Modulating receptor function by acting as an agonist or antagonist.
  • Interfering with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-[(3-chlorophenyl)methyl]-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione: A benzothiadiazine derivative with potential biological activities.

    This compound: Another benzothiadiazine derivative with similar chemical properties.

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which may confer distinct biological activities and chemical reactivity compared to other benzothiadiazine derivatives.

Biological Activity

The compound 1-[(3-chlorophenyl)methyl]-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione represents a class of benzothiadiazine derivatives that have garnered attention in medicinal chemistry due to their potential biological activities. This article explores the pharmacological properties, synthesis methods, and biological evaluations of this compound, highlighting its anticancer activity and other therapeutic potentials.

Chemical Structure and Properties

The molecular formula of the compound is C20H20ClN3O3SC_{20}H_{20}ClN_{3}O_{3}S with a molecular weight of approximately 423.90 g/mol. The structure includes a benzothiadiazine core, characterized by a bicyclic structure containing sulfur and nitrogen atoms, which is substituted with a chlorophenyl group and a pyrrolidine moiety. The presence of the carbonyl group in the pyrrolidine ring enhances its reactivity and biological interactions .

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes. Key steps include:

  • Formation of the Benzothiadiazine Core : Using appropriate precursors to build the bicyclic structure.
  • Substitution Reactions : Introducing the chlorophenyl and pyrrolidine groups through nucleophilic substitutions or coupling reactions.
  • Purification : Employing chromatography techniques to isolate the final product with high purity .

Anticancer Activity

Recent studies have demonstrated that derivatives of benzothiadiazine exhibit significant cytotoxic effects against various cancer cell lines. Notably:

  • In vitro Studies : The compound showed promising activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The median inhibitory concentration (IC50) values were reported as follows:
    • MCF-7: IC50 = 5.36 µg/mL
    • HepG2: IC50 = 3.21 µg/mL .
  • Mechanism of Action : The cytotoxic effects are attributed to the induction of apoptosis, evidenced by increased Bax/Bcl-2 ratios and activation of caspase pathways. Cell cycle analysis indicated arrest at the S and G2/M phases, leading to inhibited proliferation of cancer cells .

Other Pharmacological Activities

In addition to anticancer properties, compounds similar to this derivative have been investigated for other biological activities:

  • Antimicrobial Properties : Some studies suggest potential antibacterial and antifungal activities due to structural similarities with known antimicrobial agents.
  • Neuroprotective Effects : Pyrrolidine derivatives have shown promise in neuroprotection models, suggesting potential applications in neurodegenerative diseases .

Case Studies

Several case studies highlight the efficacy of this compound in preclinical settings:

  • Study on MCF-7 Cells : A detailed examination revealed that treatment with this compound resulted in significant apoptosis compared to control groups.
  • Animal Models : In vivo studies demonstrated tumor reduction in xenograft models when treated with this compound, supporting its potential as an effective anticancer agent .

Comparative Analysis

To better understand the biological activity of This compound , it is useful to compare it with other related compounds:

Compound NameStructure FeaturesAnticancer Activity (IC50)Mechanism
Compound ABenzothiadiazine derivative5.36 µg/mL (MCF-7)Apoptosis induction
Compound BPyrrolidine-based3.21 µg/mL (HepG2)Cell cycle arrest
Compound CSimilar scaffold10 µg/mL (various)Multi-target effects

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.